REACTION_CXSMILES
|
C1(=O)[N:5]([CH2:6][CH2:7][CH2:8][O:9][C:10]2[CH:11]=[C:12]([CH2:18][OH:19])[CH:13]=[C:14]([CH2:16][OH:17])[CH:15]=2)C(=O)C2=CC=CC=C12.O.NN.[Cl:29][CH2:30][Cl:31]>C(O)C>[OH-:9].[NH4+:5].[CH3:8][OH:9].[Cl:29][CH2:30][Cl:31].[NH2:5][CH2:6][CH2:7][CH2:8][O:9][C:10]1[CH:11]=[C:12]([CH2:18][OH:19])[CH:13]=[C:14]([CH2:16][OH:17])[CH:15]=1 |f:1.2,5.6.7.8|
|
Name
|
5-(3-Phthalimido-propyloxy)-1,3-bis-(hydroxymethyl)-benzene
|
Quantity
|
1.45 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(N1CCCOC=1C=C(C=C(C1)CO)CO)=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.62 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was refluxed for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in dichloromethane
|
Type
|
FILTRATION
|
Details
|
The insoluble residue was filtered off
|
Type
|
CUSTOM
|
Details
|
purified by silica gel chromatography (Merck SuperVarioPrep 70 g column, Si60 15-40 μm)
|
Type
|
WASH
|
Details
|
eluted with methanol/dichloromethane, 20:80
|
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[NH4+].CO.ClCCl
|
Name
|
|
Type
|
product
|
Smiles
|
NCCCOC1=CC(=CC(=C1)CO)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |